Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester is an organic compound with the molecular formula C12H15NO2. It is an ester derivative of propanoic acid and is characterized by the presence of a phenylmethyl imino group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid+Ethanol→Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where propanoic acid and ethanol are reacted in large-scale reactors with acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then subjected to distillation to separate the ester product from water and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid, which may then participate in metabolic pathways. The phenylmethyl imino group can interact with various enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, phenylmethyl ester: Similar ester structure but lacks the imino group.
Propanoic acid, 2-methyl-, phenylmethyl ester: Contains a methyl group instead of the imino group.
Propanoic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the imino group.
Uniqueness
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester is unique due to the presence of the phenylmethyl imino group, which imparts distinct chemical and biological properties compared to other esters of propanoic acid. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64712-13-6 |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 2-benzyliminopropanoate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
CCTQENDWCZRAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.